molecular formula C12H4Cl6O B12672547 2,2',3,4,5,6'-Hexachlorodiphenyl ether CAS No. 159553-71-6

2,2',3,4,5,6'-Hexachlorodiphenyl ether

Cat. No.: B12672547
CAS No.: 159553-71-6
M. Wt: 376.9 g/mol
InChI Key: YEXFSSRNNAZOCL-UHFFFAOYSA-N
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Description

2,2’,3,4,5,6’-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It is a type of polyhalogenated ether, characterized by the presence of six chlorine atoms attached to a diphenyl ether structure. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5,6’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired level of chlorination .

Industrial Production Methods: In an industrial setting, the production of 2,2’,3,4,5,6’-Hexachlorodiphenyl ether follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4,5,6’-Hexachlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’,3,4,5,6’-Hexachlorodiphenyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,3,4,5,6’-Hexachlorodiphenyl ether involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, altering their activity and leading to changes in cellular processes. For example, it can interact with the aryl hydrocarbon receptor (AhR), influencing gene expression and metabolic pathways .

Comparison with Similar Compounds

  • 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
  • 2,3,3’,4’,5,6-Hexachlorodiphenyl ether
  • 2,2’,4,4’,5,6-Hexachlorodiphenyl ether

Comparison: While these compounds share a similar diphenyl ether structure with multiple chlorine atoms, 2,2’,3,4,5,6’-Hexachlorodiphenyl ether is unique in its specific pattern of chlorination. This unique arrangement of chlorine atoms influences its chemical reactivity, stability, and interaction with biological systems, making it distinct from its analogs .

Properties

CAS No.

159553-71-6

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(2,6-dichlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-5-2-1-3-6(14)12(5)19-8-4-7(15)9(16)11(18)10(8)17/h1-4H

InChI Key

YEXFSSRNNAZOCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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